N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
Description
N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a furan-2-carboxamide moiety at the 7-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes such as carbonic anhydrases (CAs) and kinases . Potential applications include enzyme inhibition, given structural similarities to CA inhibitors reported in .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMCOQBQRINDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the tosyl group, and the attachment of the furan-2-carboxamide moiety. One common synthetic route involves the Pictet-Spengler reaction, which is used to construct the tetrahydroquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroquinoline ring . The tosyl group is then introduced through a sulfonylation reaction, and the furan-2-carboxamide moiety is attached via an amide coupling reaction .
Chemical Reactions Analysis
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, it is explored for its potential as a drug candidate for the treatment of various diseases, including neurodegenerative disorders and infectious diseases . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it may interact with receptors in the nervous system, contributing to its potential neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide with structurally or functionally related compounds, emphasizing substituent effects on physical properties, biological activity, and synthesis:
Key Observations:
Substituent Impact on Melting Points: Sulfonamide derivatives (e.g., 24) exhibit moderate melting points (236–237°C), while bulkier biphenyl-carboxamides (e.g., 22) show higher melting points (281–282°C) due to increased crystallinity . The target compound’s tosyl group may similarly elevate its melting point compared to simpler sulfonamides. Thiourea derivatives (e.g., 3, 6) lack reported melting points but are noted for improved solubility, attributed to hydrogen-bonding thiourea motifs .
Biological Activity :
- CA inhibition correlates with sulfonamide/amide positioning: 24 (methanesulfonamide) shows moderate CA I/II inhibition, while 22 (difluoro-biphenyl-carboxamide) selectively targets CA IX, a cancer-associated isoform . The target compound’s tosyl group may enhance CA binding via hydrophobic interactions.
- Thiourea-furan hybrids (e.g., 3 , 6 ) exhibit antioxidant activity, suggesting the furan-2-carboxamide moiety contributes to radical scavenging .
Synthesis Strategies :
- Carboxamide coupling (e.g., 22 , 24 ) relies on carbodiimide-mediated activation, whereas thiourea derivatives (e.g., 3 , 6 ) form via isothiocyanate reactions . The target compound likely follows a similar carbodiimide-based route.
Biological Activity
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- CAS Number : 898429-72-6
The compound features a tetrahydroquinoline core with a tosyl group and a furan carboxamide moiety. This unique structure is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrahydroquinoline Core : Utilizing the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with an aldehyde.
- Tosylation : The tetrahydroquinoline intermediate is treated with tosyl chloride to introduce the tosyl group.
- Furan Carboxamide Formation : The final step involves coupling the tosylated tetrahydroquinoline with furan-2-carboxylic acid derivatives.
Anticancer Properties
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that related compounds showed promising activity against HepG2 (liver cancer), MOLT-3 (T-cell leukemia), and A549 (lung cancer) cell lines. The most potent analogs had IC₅₀ values in the low micromolar range, indicating strong cytotoxic effects .
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in cell survival and proliferation.
Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis has provided insights into how structural modifications influence biological activity. Key findings include:
| Compound | IC₅₀ (μM) | Cell Line | Comments |
|---|---|---|---|
| 4k | 1.23 | MOLT-3 | Most potent compound identified |
| 4f | 22.70 | HepG2 | Lower activity compared to reference drug |
| 4d | >50 | HuCCA-1 | Inactive analog |
These findings highlight the importance of specific functional groups in enhancing cytotoxicity .
Case Studies
Several case studies have focused on the biological evaluation of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives:
- Study on HepG2 Cells : A derivative demonstrated significant apoptosis induction at concentrations as low as 10 μM.
- MOLT-3 Cell Line Evaluation : Another study revealed a dose-dependent response with maximal inhibition at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
